

# Technical Support Center: Overcoming Rooting Inhibition in Thidiazuron (TDZ)-Induced Shoots

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## Compound of Interest

Compound Name: *Thidiazuron-D5*

Cat. No.: *B15622081*

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when rooting shoots induced with Thidiazuron (TDZ).

## Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

### Problem 1: Complete Failure of Shoots to Root

Symptoms:

- No root formation even after several weeks on rooting medium.
- Base of the shoots may turn brown or black.
- Shoots may start to senesce.

Possible Causes & Solutions:

Cause	Solution
TDZ Carryover Effect: Residual TDZ from the shoot induction medium is inhibiting root formation.[1][2]	1. Introduce a TDZ-free intermediate medium: Before transferring to a rooting medium, culture the shoots on a plant growth regulator-free MS medium for 2-4 weeks to reduce internal TDZ levels.
2. Use Activated Charcoal: Add 0.5-2.0 g/L of activated charcoal to the rooting medium to adsorb residual TDZ and other inhibitory substances.[3][4]	
Inappropriate Auxin Treatment: The type or concentration of auxin is not optimal for root induction.	1. Optimize Auxin Type and Concentration: Indole-3-butyric acid (IBA) is often more effective than $\alpha$ -naphthalene acetic acid (NAA) for rooting TDZ-treated shoots.[3][5] Test a range of IBA concentrations (e.g., 0.1 - 5.0 mg/L or 0.5 - 25 $\mu$ M).
2. Pulse Treatment: Instead of continuous culture on auxin-containing medium, try a high-concentration auxin dip (e.g., 100-1000 mg/L IBA for a few minutes) before transferring to an auxin-free medium.[6]	
Nutrient Medium Composition: The rooting medium may not be suitable.	1. Reduce Medium Strength: Use half-strength ( $\frac{1}{2}$ MS) or even quarter-strength ( $\frac{1}{4}$ MS) basal salt medium for the rooting stage.[7][8] High salt concentrations can be inhibitory to root development.
2. Adjust Sucrose Levels: Increasing the sucrose concentration (e.g., from 30 g/L to 40 g/L) can sometimes provide the necessary energy for root initiation.[8]	

## Problem 2: Shoots Produce Callus Instead of Roots

Symptoms:

- A mass of undifferentiated callus forms at the base of the shoots.
- Few or no roots emerge from the callus.

#### Possible Causes & Solutions:

Cause	Solution
High Cytokinin to Auxin Ratio: The residual cytokinin activity from TDZ is promoting cell division (callus) rather than differentiation (roots).[9]	1. Elongation Phase: After shoot induction on TDZ, transfer shoots to a medium with a less potent cytokinin like 6-benzyladenine (BA) or Kinetin (Kin) at a low concentration (e.g., 0.5-1.0 $\mu\text{M}$ ) to promote shoot elongation and dilute the TDZ effect before moving to the rooting stage. [10][11]
2. Increase Auxin Concentration: A higher auxin concentration in the rooting medium might be needed to shift the hormonal balance in favor of root formation.	
Prolonged Exposure to Auxin: Continuous presence of auxin can sometimes lead to callus proliferation.	1. Two-Step Rooting Protocol: Culture shoots on an auxin-containing medium for a limited period (e.g., 7-10 days) to induce root primordia, and then transfer them to an auxin-free medium for root elongation.[12]
2. Ex Vitro Rooting: This method bypasses the in vitro rooting stage where callus is more likely to form. Treat the base of the microshoots with a high concentration of IBA and plant them directly into a sterile substrate.[6][10]	

## Problem 3: Poor Shoot Quality (Stunted, Hyperhydric Shoots)

#### Symptoms:

- Shoots are short, thick, and fail to elongate.[11][13]

- Shoots appear water-soaked, brittle, and translucent (hyperhydricity or vitrification).[14][15]
- Leaves may be curled or malformed.

#### Possible Causes & Solutions:

Cause	Solution
High TDZ Concentration or Prolonged Exposure: TDZ is known to cause these abnormalities, especially at higher concentrations (>1.0 $\mu\text{M}$ ) or with continuous exposure.[13][14]	1. Optimize TDZ Application: Reduce the TDZ concentration in the shoot induction medium or limit the exposure time to a few weeks before transferring to a TDZ-free medium.[10] A short pulse treatment with a higher TDZ concentration can also be effective.[16]
2. Transfer to Elongation Medium: Move the induced shoots to a medium containing a lower activity cytokinin (e.g., BA, Kinetin) or no cytokinin to promote normal shoot elongation. [10][13]	
TDZ's Effect on Gibberellin Pathway: TDZ can inhibit shoot elongation by interfering with the gibberellic acid (GA) pathway.[17]	1. Add Gibberellic Acid ( $\text{GA}_3$ ): Incorporate a low concentration of $\text{GA}_3$ (e.g., 0.1-1.0 mg/L) into the shoot elongation medium to counteract the inhibitory effects of TDZ.[17]
High Humidity in Culture Vessel: This can contribute to hyperhydricity.	1. Improve Gas Exchange: Use vented culture vessel lids or open the vessels for short periods in a sterile environment to reduce humidity.

## Frequently Asked Questions (FAQs)

Q1: Why is Thidiazuron so effective for shoot induction but problematic for rooting?

Thidiazuron (TDZ) is a substituted phenylurea with very high cytokinin-like activity. It is highly stable and not easily metabolized by plant tissues, which leads to its potent effect on inducing shoot proliferation, even in recalcitrant species.[18] However, this same stability causes a "carryover" effect, where residual TDZ in the plant tissues strongly inhibits the root induction

phase, which requires a high auxin-to-cytokinin ratio.[1][19] TDZ has been shown to down-regulate auxin biosynthesis and transport genes, further complicating root formation.[20]

Q2: What is the optimal duration for keeping shoots on a TDZ-containing medium?

The optimal duration is species-dependent. However, a common strategy is to culture the explants on a TDZ-containing medium for 4 to 8 weeks, which is typically sufficient to induce a high number of shoots.[10][16] Following this induction phase, it is crucial to transfer the shoots to a TDZ-free medium for elongation and subsequent rooting.[10][11]

Q3: Can I just add auxin to the TDZ medium to get roots?

This is generally not recommended. The high cytokinin activity of TDZ will likely override the effect of the added auxin, leading to callus formation rather than rooting.[9] A sequential, multi-step culture process is more effective: first, a shoot induction medium with TDZ, followed by a shoot elongation medium (often TDZ-free or with a weaker cytokinin), and finally, a rooting medium with auxin.

Q4: What is "ex vitro" rooting and why is it often successful for TDZ-induced shoots?

Ex vitro rooting is a technique where rooting and acclimatization occur simultaneously. In vitro-raised microshoots are harvested, their bases are treated with a high-concentration auxin solution (a quick dip), and they are then planted in a sterile, high-humidity environment outside of the culture vessel (e.g., in sterile soilrite, peat, or vermiculite).[6] This method is often successful because it completely removes the shoots from the inhibitory in vitro environment containing residual TDZ and provides better aeration to the developing root zone. It can also be more time and cost-effective.[10]

Q5: How does TDZ affect the plant's endogenous hormones?

TDZ significantly alters the internal hormonal balance. Transcriptomic and physiological analyses have shown that TDZ can:

- Decrease endogenous cytokinin levels by suppressing their biosynthesis and promoting their degradation.[21]
- Increase endogenous auxin concentrations in some cases.[21]

- Inhibit auxin transport and down-regulate auxin signaling genes.[\[20\]](#)[\[22\]](#)
- Stimulate ethylene production, which can be associated with some physiological abnormalities.[\[17\]](#)
- Interfere with the gibberellin pathway, leading to stunted shoot growth.[\[17\]](#)

## Data Summary Tables

### Table 1: Successful Rooting Protocols for TDZ-Induced Shoots

Plant Species	Shoot Induction (TDZ)	Rooting Treatment	Rooting Success	Avg. Roots/Shoot	Reference
Lagerstroemia speciosa	5.0 $\mu$ M TDZ (4 weeks), then 1.0 $\mu$ M BA + 0.25 $\mu$ M NAA	200 $\mu$ M IBA (ex vitro)	85%	8.7	<a href="#">[10]</a>
Rauvolfia serpentina	50 $\mu$ mol/L TDZ (8-day pretreatment)	0.5 $\mu$ mol/L IBA (in MS medium)	90% (survival)	5.50	<a href="#">[16]</a>
Bauhinia racemosa	0.004 mg/L TDZ (with BA, Kin, NAA)	400 mg/L IBA (7-min dip, ex vitro)	91.06%	5.47	<a href="#">[6]</a>
Lens culinaris (Lentil)	0.25 mg/L TDZ	0.25 mg/L IBA (in MS medium)	25%	Not Reported	<a href="#">[1]</a>
Myrtus communis	0.3 mg/L TDZ + 0.01 mg/L NAA	1.0 mg/L IBA + 2.0 g/L Act. Charcoal ( $\frac{1}{2}$ MS)	80%	Not Reported	<a href="#">[3]</a>
Cassia alata	7.5 $\mu$ M TDZ	0.5 $\mu$ M IBA (in MS medium)	Not Reported	7.2	<a href="#">[11]</a>

**Table 2: Troubleshooting TDZ-Induced Abnormalities**

Abnormality	Causal Factor(s)	Recommended Solution(s)
Hyperhydricity	High TDZ concentration (>2.3 $\mu$ M), high humidity	Reduce TDZ concentration, use vented lids, transfer to TDZ-free medium. <a href="#">[14]</a>
Stunted Shoots	High TDZ concentration, TDZ interference with GA pathway	Transfer to TDZ-free elongation medium, add GA <sub>3</sub> (0.1-1.0 mg/L). <a href="#">[10]</a> <a href="#">[17]</a>
Fasciated Shoots	Prolonged exposure to TDZ	Reduce exposure time, transfer to a medium with a weaker cytokinin like BA or Kinetin. <a href="#">[11]</a> <a href="#">[13]</a>
Basal Callus	High residual cytokinin activity	Transfer to hormone-free medium before rooting, use a two-step rooting protocol. <a href="#">[12]</a>

## Detailed Experimental Protocols

### Protocol 1: Two-Step In Vitro Rooting

This protocol is adapted for shoots that are difficult to root directly.

- Shoot Elongation (Optional but Recommended):
  - Excise shoots (minimum 2-3 cm) from the TDZ-containing multiplication medium.
  - Culture them on a TDZ-free MS basal medium, optionally supplemented with a low concentration of a weaker cytokinin (e.g., 0.5  $\mu$ M BA) and/or GA<sub>3</sub> (0.5 mg/L) for 2-4 weeks to promote elongation and dilute internal TDZ.
- Root Induction:
  - Prepare a rooting medium consisting of half-strength ( $\frac{1}{2}$ ) MS salts, 2-3% sucrose, and an optimal concentration of IBA (e.g., 1.0 mg/L). The medium can be solidified with 0.7% agar or 0.3% Phytigel.



- Transfer the elongated shoots to this medium.
- Incubate the cultures in the dark for the first 5-7 days to stimulate root primordia formation, then move them to a 16/8 hour light/dark photoperiod.
- Root Elongation:
  - After 10-14 days on the induction medium, transfer the shoots (which may have small root primordia) to a fresh ½ MS medium without any auxins.
  - Culture for another 2-4 weeks until a well-developed root system is visible.

## Protocol 2: Ex Vitro Rooting

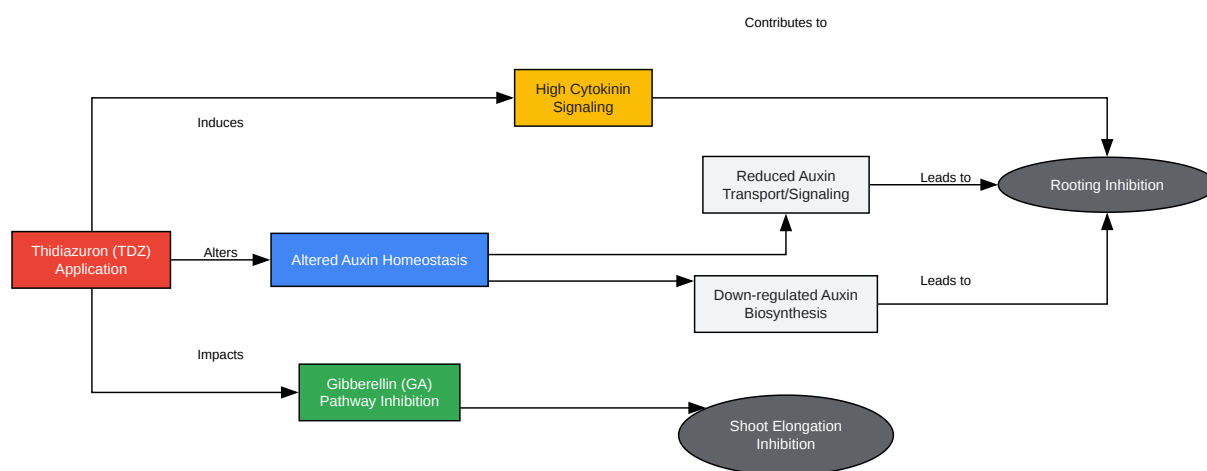
This protocol is efficient and helps bypass issues of in vitro callus formation and poor aeration.

- Preparation of Microshoots:
  - Select healthy, elongated shoots (at least 3 cm) from a TDZ-free elongation medium.
  - Using a sterile scalpel, make a fresh cut at the base of each shoot.
- Auxin Pulse Treatment:
  - Prepare a concentrated solution of IBA (e.g., 400 mg/L) in sterile water.
  - Dip the basal 0.5 cm of the shoots into this solution for a short period (e.g., 5-7 minutes).  
[6]
- Planting:
  - Immediately plant the treated shoots into a sterile substrate like Soilrite™, peat:perlite (1:1), or vermiculite.
  - Place the plantlets in a high-humidity environment, such as a greenhouse mist bench or a container covered with a transparent lid.
- Acclimatization:

- After 2-3 weeks, once roots have formed, gradually reduce the humidity over another 2-3 weeks to harden the plants to ambient conditions.

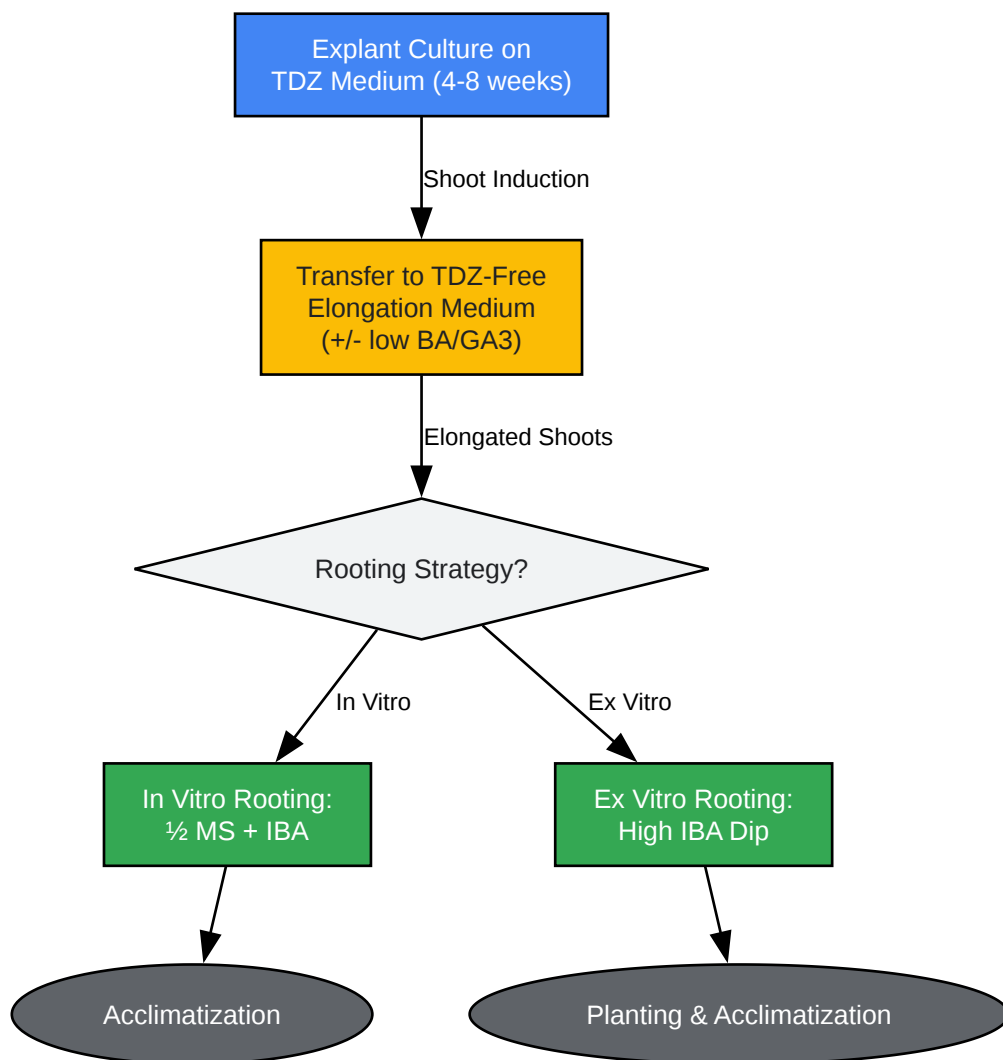
## Visualizations

### Signaling & Workflow Diagrams



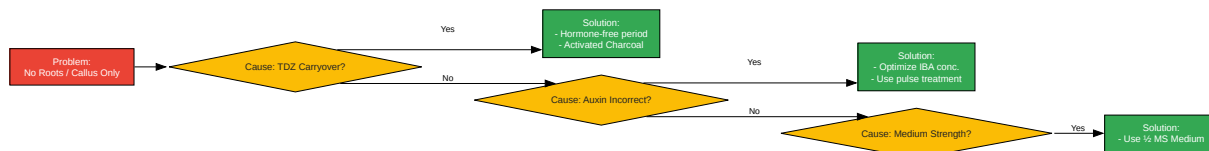
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Caption: TDZ's impact on hormonal pathways leading to rooting inhibition.



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Caption: Recommended workflow for rooting TDZ-induced shoots.



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